1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1-(4-hydroxycyclohexyl)-3-methyl-
Overview
Description
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1-(4-hydroxycyclohexyl)-3-methyl- is a complex organic compound that belongs to the triazine family. Triazines are heterocyclic compounds with a variety of applications in different fields, including agriculture, pharmaceuticals, and materials science. This particular compound features a triazine ring substituted with a hydroxycyclohexyl and a methyl group, which may impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1-(4-hydroxycyclohexyl)-3-methyl- typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as cyanuric chloride or melamine under controlled conditions.
Substitution Reactions: The hydroxycyclohexyl and methyl groups are introduced through substitution reactions. This may involve the use of reagents like cyclohexanol and methyl iodide in the presence of a base or catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and concentration.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1-(4-hydroxycyclohexyl)-3-methyl- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The triazine ring can be reduced under specific conditions to form different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxy or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases/Catalysts: Sodium hydroxide, potassium carbonate, palladium catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone derivative, while substitution reactions could produce a variety of functionalized triazine compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in the production of advanced materials, such as polymers or coatings with unique properties.
Mechanism of Action
The mechanism of action of 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1-(4-hydroxycyclohexyl)-3-methyl- would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione: The parent compound without the hydroxycyclohexyl and methyl substitutions.
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1-methyl-: A simpler derivative with only a methyl substitution.
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1-(4-hydroxyphenyl)-3-methyl-: A similar compound with a hydroxyphenyl group instead of a hydroxycyclohexyl group.
Uniqueness
The presence of both the hydroxycyclohexyl and methyl groups in 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1-(4-hydroxycyclohexyl)-3-methyl- imparts unique chemical properties, such as increased steric hindrance and potential for hydrogen bonding. These features may enhance its reactivity and specificity in various applications compared to similar compounds.
Properties
IUPAC Name |
1-(4-hydroxycyclohexyl)-3-methyl-1,3,5-triazinane-2,4,6-trione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4/c1-12-8(15)11-9(16)13(10(12)17)6-2-4-7(14)5-3-6/h6-7,14H,2-5H2,1H3,(H,11,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGDZLCXIRAUEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)NC(=O)N(C1=O)C2CCC(CC2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8037623 | |
Record name | Hexazinone (Metab E) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8037623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72576-14-8 | |
Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1-(4-hydroxycyclohexyl)-3-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072576148 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexazinone (Metab E) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8037623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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